molecular formula C17H24ClNO B290892 N-(3-chlorophenyl)-10-undecenamide

N-(3-chlorophenyl)-10-undecenamide

Cat. No. B290892
M. Wt: 293.8 g/mol
InChI Key: RGKUGEZIHWARND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-10-undecenamide, also known as N-Cl-Undecenamide, is a synthetic compound that has been extensively studied for its various biological and chemical properties. This compound has been found to have a wide range of applications in the field of scientific research, particularly in the areas of biochemistry and physiology. In

Scientific Research Applications

N-(3-chlorophenyl)-10-undecenamideamide has been studied for its various biological and chemical properties, which make it a useful compound for scientific research. One of the primary applications of this compound is in the study of the mechanism of action of various biological processes, particularly those related to the nervous system. It has been found to have an inhibitory effect on the release of neurotransmitters, which makes it a potential therapeutic agent for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-10-undecenamideamide is not fully understood, but it is believed to involve the inhibition of the release of neurotransmitters. This compound has been found to have a high affinity for the presynaptic membrane, where it binds to and inhibits the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-10-undecenamideamide has been found to have a range of biochemical and physiological effects, which make it a useful compound for scientific research. It has been found to have an inhibitory effect on the release of neurotransmitters, which makes it a potential therapeutic agent for the treatment of neurological disorders. It has also been found to have antimicrobial properties, which make it a potential therapeutic agent for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3-chlorophenyl)-10-undecenamideamide in lab experiments is its ability to inhibit the release of neurotransmitters. This makes it a useful compound for studying the mechanism of action of various biological processes, particularly those related to the nervous system. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols to avoid any potential health hazards.

Future Directions

There are several future directions for further research on N-(3-chlorophenyl)-10-undecenamideamide. One area of research could be to explore its potential therapeutic applications, particularly in the treatment of neurological disorders. Another area of research could be to study its mechanism of action in more detail, to gain a better understanding of how it inhibits the release of neurotransmitters. Additionally, further research could be done to explore the potential toxicity of this compound and to develop safer methods for its use in lab experiments.
Conclusion:
In conclusion, N-(3-chlorophenyl)-10-undecenamide is a synthetic compound that has been extensively studied for its various biological and chemical properties. This compound has been found to have a wide range of applications in the field of scientific research, particularly in the areas of biochemistry and physiology. Its ability to inhibit the release of neurotransmitters makes it a potential therapeutic agent for the treatment of neurological disorders. However, its potential toxicity highlights the importance of using this compound in a controlled environment and following proper safety protocols. Further research is needed to explore its potential therapeutic applications, mechanism of action, and toxicity.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-10-undecenamideamide is a multi-step process that involves several chemical reactions. The starting material for the synthesis is undec-10-en-1-ol, which is reacted with thionyl chloride to form 10-chloro-undec-10-en-1-ol. This intermediate is then reacted with sodium hydroxide and N-chlorosuccinimide to form N-(3-chlorophenyl)-10-undecenamideamide.

properties

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

N-(3-chlorophenyl)undec-10-enamide

InChI

InChI=1S/C17H24ClNO/c1-2-3-4-5-6-7-8-9-13-17(20)19-16-12-10-11-15(18)14-16/h2,10-12,14H,1,3-9,13H2,(H,19,20)

InChI Key

RGKUGEZIHWARND-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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